5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione is a synthetic organic compound classified under isoindole derivatives. This compound is notable for its unique structure and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its molecular formula is , with a molecular weight of approximately 273.71 g/mol. The compound is characterized by the presence of a chlorine atom, a propyl group, and a dione functional group, contributing to its reactivity and biological activity .
The synthesis of 5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione typically involves several key steps:
Technical details regarding the synthesis may vary based on the specific laboratory protocols and the desired purity of the final product.
The molecular structure of 5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione can be described as follows:
Property | Value |
---|---|
CAS Number | 89479-39-0 |
Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | 5-chloro-2-propylbenzo[f]isoindole-4,9-dione |
InChI Key | RLZLSLSKUZMRFG-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3Cl |
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione is capable of undergoing various chemical reactions:
The mechanism of action of 5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets within biological systems:
The compound's reactivity profile makes it suitable for further derivatization in synthetic organic chemistry .
5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione has several significant applications:
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3